molecular formula C15H19N3O2 B6970289 (2S)-2-hydroxy-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]propanamide

(2S)-2-hydroxy-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]propanamide

Cat. No.: B6970289
M. Wt: 273.33 g/mol
InChI Key: LSZLLRYWARXXSK-LBPRGKRZSA-N
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Description

(2S)-2-hydroxy-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]propanamide is a compound that features a chiral center at the second carbon atom, making it an enantiomerically pure substance. This compound contains an imidazole ring, which is a five-membered heterocyclic structure with two nitrogen atoms. The presence of the imidazole ring is significant as it is a common motif in many biologically active molecules.

Properties

IUPAC Name

(2S)-2-hydroxy-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-12(19)15(20)17-11-14-16-8-10-18(14)9-7-13-5-3-2-4-6-13/h2-6,8,10,12,19H,7,9,11H2,1H3,(H,17,20)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZLLRYWARXXSK-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC=CN1CCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1=NC=CN1CCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-hydroxy-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]propanamide can be achieved through several synthetic routes. One common method involves the reaction of (2S)-2-hydroxypropanamide with 1-(2-phenylethyl)imidazole-2-carbaldehyde under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-hydroxy-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]propanamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-hydroxy-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as halides, thiols, or amines.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a reduced imidazole derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-hydroxy-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-hydroxy-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]propanamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-hydroxy-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]acetamide
  • (2S)-2-hydroxy-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]butanamide

Uniqueness

(2S)-2-hydroxy-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]propanamide is unique due to its specific structural features, including the chiral center and the presence of the imidazole ring. These characteristics contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

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